

Pivalylbenzhydrazine metabolic stability compared to alternatives

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Compound Focus: Pivalylbenzhydrazine

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Pivalylbenzhydrazine: Metabolic & Pharmacological Profile

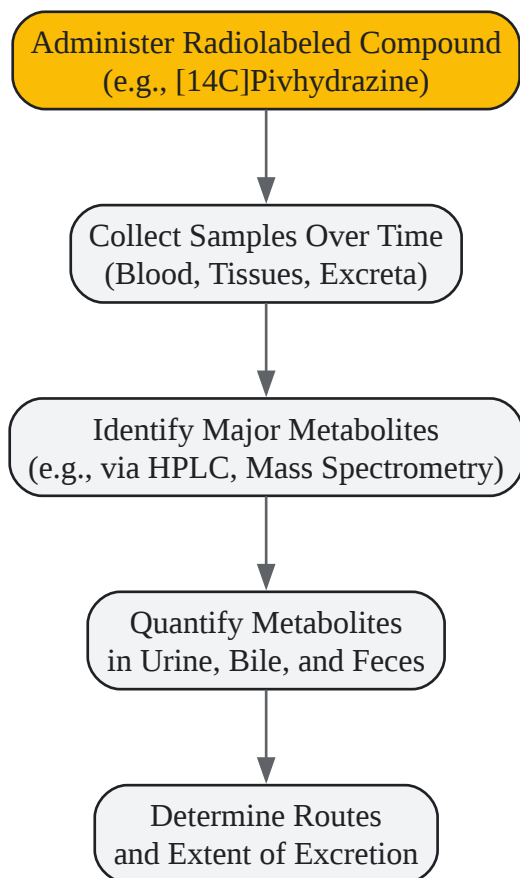
The table below consolidates the available information on **Pivalylbenzhydrazine** (also known as Pivhydrazine).

Aspect	Details
Drug Class	Irreversible, non-selective Monoamine Oxidase Inhibitor (MAOI) of the hydrazine family [1].
Historical Use	Formerly used as an antidepressant in the 1960s; now discontinued [1].
Key Metabolic Finding	In rats, the major urinary metabolite is [14C]hippuric acid [2].
Metabolic Pathway	<i>In vitro</i> studies suggest that benzylhydrazine may be an intermediate in its metabolism [2].
Excretion	In bile duct-cannulated rats, 21% of the radioactive dose was excreted in bile as acid-labile conjugates (possibly N-glucuronides) [2].

Aspect	Details
Bioactivity	A potent MAO inhibitor; shown to decrease epiphyseal cartilage growth in immature rats at 5 mg/kg [3].

Experimental Protocol Insights

The most detailed experimental data comes from a 1979 rat study [2]. The general workflow of such a metabolic disposition study can be summarized as follows:



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Methodology Details:

- Compound Administration:** The study used radiolabeled [14C]Pivhydrazine, administered orally to rats [2].

- **Sample Collection and Analysis:** Researchers collected urine, bile, and feces. They used bile duct cannulation to study biliary excretion specifically. Metabolites were identified through analytical techniques available at the time, leading to the identification of hippuric acid as a major urinary metabolite and the suggestion of benzyldiazine as an intermediate [2].

Limitations and Research Gaps

The main challenge in creating the comparison guide you requested is the nature of the available data:

- **Outdated and Sparse Data:** The key studies are from 1979 and earlier, with no modern pharmacokinetic data available [1] [2].
- **No Direct Alternatives for Comparison:** The search results did not yield comparable metabolic stability data (e.g., half-life, clearance, metabolic pathways) for other MAOIs or modern antidepressants that would allow for a structured, objective comparison.
- **Preclinical Data Only:** The available metabolic data is from animal studies (rats), and its predictive value for human metabolism is limited [2].

Suggestions for Further Research

To build a more complete and contemporary comparison, you may need to:

- **Explore Broader Scientific Databases:** Conduct a deeper search on specialized platforms like PubMed, Scopus, or Google Scholar using terms such as "MAOI metabolic stability," "pharmacokinetics of hydrazine MAO inhibitors," and "modern MAOI metabolism."
- **Focus on Contemporary MAOIs:** Consider comparing well-documented, later-generation MAOIs (e.g., Moclobemide, Selegiline transdermal) for which extensive pharmacokinetic and metabolic data is available in review articles or prescribing information.
- **Investigate In Silico Methods:** Given the lack of experimental data, exploring computational (in silico) predictions of metabolic stability for these classic compounds could be an alternative approach.

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References

1. Pivhydrazine - Wikipedia [en.wikipedia.org]
2. The metabolic disposition of [14C] pivhydrazine, [14C] mebanazine... [pubmed.ncbi.nlm.nih.gov]
3. | TargetMol Pivalylbenzhydrazine [targetmol.com]

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